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Compound of Interest

Compound Name: 3-Ethoxy-4-propoxybenzaldehyde

Cat. No.: B442570

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential use of 3-Ethoxy-4-
propoxybenzaldehyde as a pharmaceutical intermediate. Due to the limited availability of
direct experimental data for this specific compound, the following protocols and data are largely
based on established methodologies for the structurally similar and widely used analog, 3-
Ethoxy-4-methoxybenzaldehyde, a key intermediate in the synthesis of the phosphodiesterase
4 (PDES4) inhibitor, Apremilast.

Introduction

3-Ethoxy-4-propoxybenzaldehyde (CAS No: 350988-41-9) is an aromatic aldehyde with
potential applications as a building block in the synthesis of complex organic molecules and
active pharmaceutical ingredients (APIs). Its structure, featuring ethoxy and propoxy groups on
a benzaldehyde scaffold, makes it a candidate for the development of novel therapeutics,
particularly in areas where related alkoxybenzaldehyde derivatives have shown significant
activity. The exploration of this intermediate may lead to the discovery of new chemical entities
with modified pharmacokinetic and pharmacodynamic profiles.

Physicochemical Properties
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A summary of the basic physicochemical properties of 3-Ethoxy-4-propoxybenzaldehyde is
provided below.

Property Value

CAS Number 350988-41-9

Molecular Formula C12H1603

Molecular Weight 208.26 g/mol

Appearance Expected to be a solid or oil

Purity >98% (typical for pharmaceutical intermediates)

Proposed Synthesis of 3-Ethoxy-4-
propoxybenzaldehyde

The synthesis of 3-Ethoxy-4-propoxybenzaldehyde can be achieved via a Williamson ether
synthesis, a robust and widely used method for preparing ethers. A plausible synthetic route
starts from the readily available 3-ethoxy-4-hydroxybenzaldehyde (ethyl vanillin).

Experimental Protocol: Williamson Ether Synthesis

Objective: To synthesize 3-Ethoxy-4-propoxybenzaldehyde from 3-ethoxy-4-
hydroxybenzaldehyde.

Materials:

3-ethoxy-4-hydroxybenzaldehyde

1-Bromopropane (or 1-lodopropane)

Potassium carbonate (K2COs), anhydrous

Acetone (or Dimethylformamide, DMF), anhydrous

Round-bottom flask
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» Reflux condenser

e Magnetic stirrer and stir bar

e Heating mantle

e Separatory funnel

e Rotary evaporator

o Standard laboratory glassware
Procedure:

e To a dry round-bottom flask, add 3-ethoxy-4-hydroxybenzaldehyde (1 equivalent) and
anhydrous potassium carbonate (1.5 equivalents).

o Add anhydrous acetone to the flask to create a stirrable suspension.

e Begin stirring the mixture at room temperature.

o Slowly add 1-bromopropane (1.2 equivalents) to the reaction mixture.

o Attach a reflux condenser and heat the mixture to reflux (approximately 56°C for acetone).

o Maintain the reflux with vigorous stirring for 4-6 hours. Monitor the reaction progress by Thin
Layer Chromatography (TLC).

e Once the reaction is complete, allow the mixture to cool to room temperature.

« Filter the solid potassium carbonate and potassium bromide salts. Wash the solid residue
with a small amount of acetone.

» Combine the filtrate and the washings and remove the acetone under reduced pressure
using a rotary evaporator.

o Dissolve the resulting crude product in a suitable organic solvent (e.g., ethyl acetate) and
wash with water and brine.
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» Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced
pressure to yield the crude 3-Ethoxy-4-propoxybenzaldehyde.

 Purify the product by column chromatography on silica gel or recrystallization to obtain the
final product.

Expected Quantitative Data

The following table presents expected quantitative data for the synthesis of 3-Ethoxy-4-
propoxybenzaldehyde, based on typical yields for similar Williamson ether syntheses of

alkoxybenzaldehydes.

Parameter Expected Value
Reaction Yield 85-95%
Purity (after purification) >99% (by HPLC)

Application as a Pharmaceutical Intermediate:
Synthesis of an Apremilast Analog

3-Ethoxy-4-propoxybenzaldehyde is a promising intermediate for the synthesis of analogs of
Apremilast, a PDE4 inhibitor used in the treatment of psoriasis and psoriatic arthritis. The
following is a proposed synthetic workflow for a novel Apremilast analog.

Proposed Experimental Workflow

The synthesis of an Apremilast analog from 3-Ethoxy-4-propoxybenzaldehyde would likely
follow a similar pathway to that of Apremilast itself.

tehcd.Heal ) Coupling with Phthalic Anhydride Derivative }—»‘ Apremilast Analog

Click to download full resolution via product page

Caption: Proposed workflow for the synthesis of an Apremilast analog.
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Hypothetical Experimental Protocol: Synthesis of a

Chiral Amine Intermediate

Objective: To synthesize (S)-1-(3-ethoxy-4-propoxyphenyl)-2-(methylsulfonyl)ethylamine, a key
intermediate for an Apremilast analog.

Materials:

o 3-Ethoxy-4-propoxybenzaldehyde

Dimethyl sulfone

Ammonia

L-proline

A suitable solvent (e.g., cyclopentyl methyl ether)

Standard laboratory glassware for inert atmosphere reactions
Procedure:

¢ In a reaction vessel under an inert atmosphere, dissolve L-proline in a solution of ammonia
in the chosen solvent.

¢ Cool the mixture and add a solution of 3-Ethoxy-4-propoxybenzaldehyde and dimethyl
sulfone in the same solvent dropwise, maintaining a low temperature.

 Stir the reaction mixture at a controlled temperature for several hours until the reaction is
complete (monitored by TLC or HPLC).

o Perform an aqueous work-up to isolate the crude product.

» Purify the crude product by crystallization or column chromatography to obtain the
enantiomerically enriched (S)-1-(3-ethoxy-4-propoxyphenyl)-2-(methylsulfonyl)ethylamine.

Anticipated Quantitative Data for Intermediate Synthesis
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The following data for the synthesis of the chiral amine intermediate are extrapolated from the
synthesis of the analogous intermediate for Apremilast.

Parameter Expected Value
Reaction Yield 60-75%
Diastereomeric Ratio >95:5
Enantiomeric Excess (after resolution) >99%

Potential Biological Target and Signhaling Pathway

Given the structural similarity to the precursor of Apremilast, it is hypothesized that
pharmaceutical agents derived from 3-Ethoxy-4-propoxybenzaldehyde would also target
phosphodiesterase 4 (PDE4).

PDE4 Signaling Pathway

PDEA4 is a key enzyme in the inflammatory cascade. It degrades cyclic adenosine
monophosphate (CAMP), a second messenger that plays a crucial role in regulating the
inflammatory response. Inhibition of PDE4 leads to an increase in intracellular cCAMP levels,
which in turn downregulates the production of pro-inflammatory cytokines and upregulates the
production of anti-inflammatory cytokines.
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PDF]. Available at: [https://www.benchchem.com/product/b442570#use-of-3-ethoxy-4-

propoxybenzaldehyde-as-a-pharmaceutical-intermediate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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